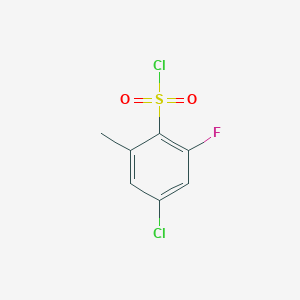

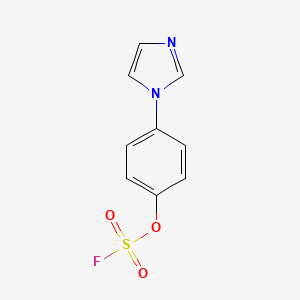

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Specific chemical reactions involving “4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride” are not available in the search results. Sulfonyl chlorides, in general, are reactive and can participate in various organic reactions, such as substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride” are not explicitly mentioned in the search results. A similar compound, “4-Fluoro-2-methylbenzenesulfonyl chloride”, is described as a colorless to yellow liquid .Applications De Recherche Scientifique

Activation of Hydroxyl Groups

Research involving 4-fluorobenzenesulfonyl chloride (a compound similar to 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride) demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent facilitates the covalent attachment of biological molecules to various solid supports, such as polystyrene microspheres and Sepharose beads, under mild conditions. Such activation is critical for developing bioselective separation technologies, potentially applicable in therapeutic interventions, including the separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Novel Synthesis Pathways

The synthesis of complex molecules often requires innovative approaches to construct the desired molecular architecture efficiently. A study on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, demonstrates a novel synthesis route involving chlorosulfonation. Such methodologies are crucial for the production of intermediates used in manufacturing pesticides and pharmaceuticals, highlighting the role of sulfonyl chlorides in synthesizing functionally diverse chemical entities (Xiao-hua Du et al., 2005).

Photochemical and Catalytic Reactions

Fluoroalkylsulfonyl chlorides, including those similar to 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride, are used as fluorinated radical sources in photochemical conditions mediated by copper. These reactions add fluoroalkyl groups to electron-deficient alkenes, leading to α-chloro-β-fluoroalkylcarbonyl products. Such processes illustrate the compound's utility in creating fluorinated molecules, essential in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Tang & Dolbier, 2015).

Dehydrogenation and Cationic Stabilization

Dehydrogenation reactions at cationic N-heterocyclic carbene stabilized metal centers demonstrate the versatility of related sulfonyl chloride compounds in facilitating complex chemical transformations. These reactions are crucial for understanding and developing new catalytic processes that can dehydrogenate saturated bonds, offering potential applications in organic synthesis and industrial chemistry (Tang, Thompson, & Aldridge, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHKADGPJZOXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

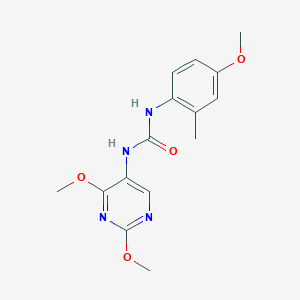

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)

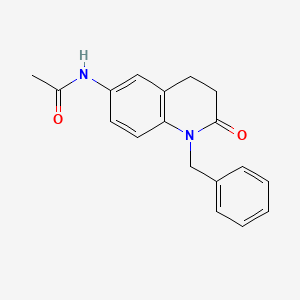

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)

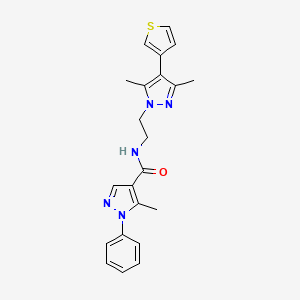

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)